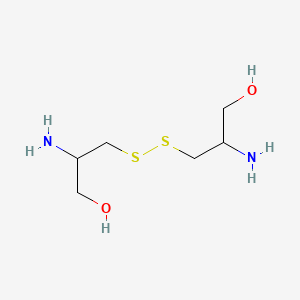
2,7-Diamino-4,5-dithia-1,8-octanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diamino-4,5-dithia-1,8-octanediol is a chemical compound with the molecular formula C6H16N2O2S2 and a molecular weight of 212.33 g/mol. It is characterized by the presence of two amino groups and two hydroxyl groups, along with a disulfide linkage, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-4,5-dithia-1,8-octanediol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-mercaptopropanol with an oxidizing agent to form the disulfide linkage. The reaction conditions often include a suitable solvent and temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diamino-4,5-dithia-1,8-octanediol undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,7-Diamino-4,5-dithia-1,8-octanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7-Diamino-4,5-dithia-1,8-octanediol involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. The amino and hydroxyl groups also contribute to its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cystine: Contains a disulfide bond and two amino groups but lacks hydroxyl groups.
Cysteine: Contains a thiol group instead of a disulfide bond and has one amino group.
Glutathione: A tripeptide with a thiol group, involved in redox reactions.
Uniqueness
2,7-Diamino-4,5-dithia-1,8-octanediol is unique due to its combination of amino, hydroxyl, and disulfide functionalities, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it particularly valuable in redox chemistry and biochemistry .
Propriétés
Numéro CAS |
505-00-0 |
|---|---|
Formule moléculaire |
C6H16N2O2S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
2-amino-3-[(2-amino-3-hydroxypropyl)disulfanyl]propan-1-ol |
InChI |
InChI=1S/C6H16N2O2S2/c7-5(1-9)3-11-12-4-6(8)2-10/h5-6,9-10H,1-4,7-8H2 |
Clé InChI |
GMYWIQKRNIZTOF-UHFFFAOYSA-N |
SMILES canonique |
C(C(CSSCC(CO)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


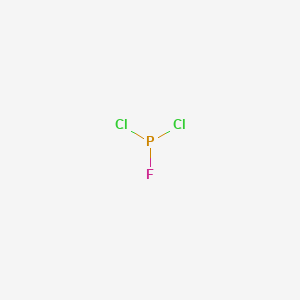
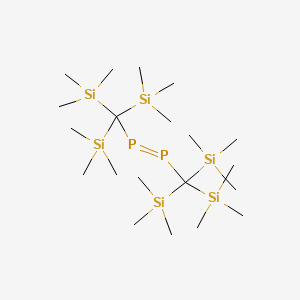
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
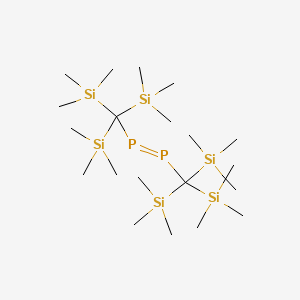
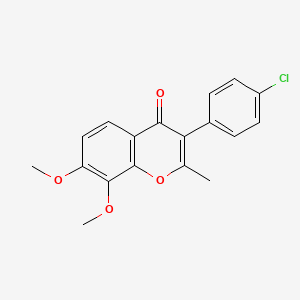
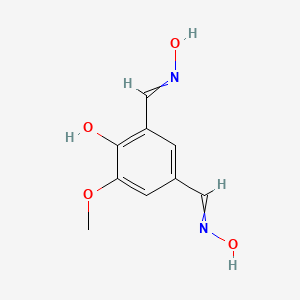
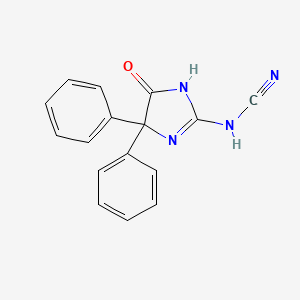
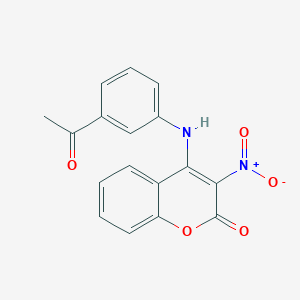

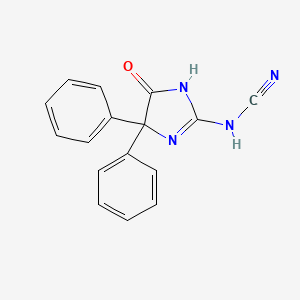
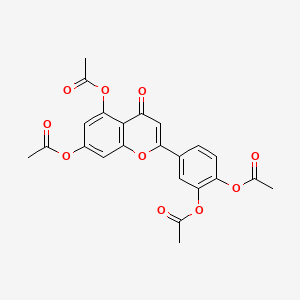
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
